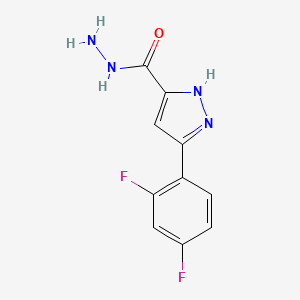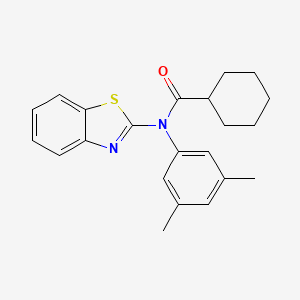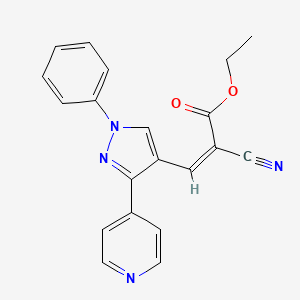
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione, also known as JNJ-1661010, is a small molecule inhibitor of the protein kinase CK1δ. It was developed by Janssen Pharmaceutica and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione exerts its effects by inhibiting the activity of CK1δ, a protein kinase that plays a role in various cellular processes, including cell division, circadian rhythm, and DNA damage response. By inhibiting CK1δ, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione disrupts these processes and induces cell death in cancer cells. In addition, CK1δ has been implicated in the regulation of tau phosphorylation, a key event in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been shown to induce cell death in cancer cells by inhibiting CK1δ activity. It has also been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In addition, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been shown to have anti-inflammatory effects in vitro and in vivo, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is its specificity for CK1δ, which allows for targeted inhibition of this protein kinase. However, its potency may vary depending on the cell type and the experimental conditions. In addition, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione may have off-target effects on other protein kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione. One area of interest is the development of more potent and selective inhibitors of CK1δ, which may have improved therapeutic efficacy. Another area of interest is the investigation of the role of CK1δ in other diseases, such as diabetes and cardiovascular disease. Finally, the development of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease will require further preclinical and clinical studies to establish its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione involves several steps, including the condensation of 4-fluoroaniline and ethyl acetoacetate to form an intermediate, which is then cyclized with indoline-2,3-dione to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as CK1δ has been implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c19-15-7-5-14(6-8-15)17(21)9-10-18(22)20-12-11-13-3-1-2-4-16(13)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGEDYAXJMCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)


![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)


![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)